Pradefovir Mesylate is the mesylate salt form of pradefovir, a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.

Pradefovir Mesylate

CAS No.: 625095-61-6

Cat. No.: VC1571136

Molecular Formula: C18H23ClN5O7PS

Molecular Weight: 519.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625095-61-6 |

|---|---|

| Molecular Formula | C18H23ClN5O7PS |

| Molecular Weight | 519.9 g/mol |

| IUPAC Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |

| Standard InChI | InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 |

| Standard InChI Key | JXQUAHHUSMJUFV-HZPZRMRQSA-N |

| Isomeric SMILES | CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

| SMILES | CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

| Canonical SMILES | CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

Introduction

Chemical Structure and Properties

Pradefovir mesylate possesses distinct chemical characteristics that contribute to its pharmacological profile. The compound's basic specifications are outlined in the table below:

| Property | Specification |

|---|---|

| Chemical Formula | C18H23ClN5O7PS |

| Molecular Weight | 519.9 g/mol |

| CAS Number | 625095-61-6 |

| Synonyms | Remofovir mesylate, Hepavir B |

| Parent Compound | Pradefovir (CID 9604654) |

| Component Compounds | Methanesulfonic Acid (CID 6395) |

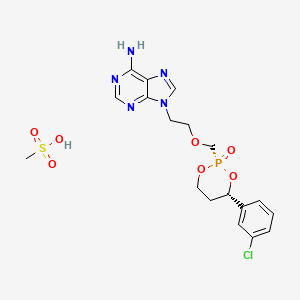

The chemical structure of pradefovir mesylate incorporates a phosphonate group that is critical for its antiviral activity, while its prodrug moiety facilitates targeted delivery to the liver . The compound is converted to 9-(2-phosphonylmethoxyethyl)adenine (PMEA) in human liver microsomes with a Km of 60 μM , indicating its selective metabolic activation in hepatic tissue.

Mechanism of Action

Pradefovir mesylate functions through a sophisticated liver-targeted mechanism. As a cyclodiester antiviral prodrug, it demonstrates specific activity against hepatitis B virus through the following processes:

Metabolic Activation

Pradefovir is specifically metabolized in the liver by hepatic enzymes, predominantly cytochrome P-450 (CYP) 3A4, which is highly expressed in liver tissue . This targeted activation mechanism allows the prodrug to be concentrated in the liver while maintaining lower concentration levels in other tissues, particularly the kidneys .

Antiviral Activity

Once metabolized in the liver, pradefovir is converted to adefovir, which is subsequently phosphorylated by cellular kinases to its activated form, adefovir diphosphate . The activated compound competes with the natural substrate deoxyadenosine triphosphate (dATP) and is incorporated into viral DNA, where it inhibits RNA-dependent DNA polymerase . This process causes DNA chain termination and ultimately results in inhibition of HBV replication .

The novel prodrug is highly stable in both plasma and tissues, allowing for sustained delivery of the active compound to the target site . This stability contributes to its potent preclinical and clinical anti-HBV activity observed in various studies .

Pharmacokinetics and Pharmacodynamics

Studies examining the pharmacokinetic and pharmacodynamic profiles of pradefovir mesylate have yielded valuable insights into its clinical potential.

Absorption and Distribution

Research presented at the European Association for the Study of Liver Diseases (EASL) demonstrated that pradefovir is rapidly absorbed in HBV patients and quickly converted into PMEA, its active metabolite . The compound's liver-targeting design results in selective accumulation in hepatic tissue while limiting systemic exposure .

Comparative Pharmacokinetics

An important pharmacokinetic finding revealed that 30 mg of pradefovir yielded less systemic PMEA AUC (area under the curve) than 10 mg of adefovir dipivoxil after 24 weeks of treatment . This indicates that pradefovir achieves greater hepatic concentration with reduced systemic exposure, potentially decreasing the risk of nephrotoxicity while maintaining or improving antiviral efficacy .

Dose-Response Relationship

Pharmacodynamic analysis has demonstrated a clear relationship between PMEA AUC and HBV DNA decline, modeled using a simple Emax model . This dose-response relationship has informed the selection of optimal dosing regimens for clinical development.

Clinical Development

Pradefovir mesylate has progressed through several phases of clinical development, with promising results supporting its continued advancement toward potential regulatory approval.

Phase 3 Studies

Following the successful Phase 2 program, pradefovir has advanced to Phase 3 clinical development. A multicenter Phase 3 study is evaluating the safety and efficacy of pradefovir treatment in chronic hepatitis B patients . This study employs a randomized, double-blind, positive drug parallel control design, with subjects randomized to either pradefovir or tenofovir disoproxil fumarate (TDF) at a ratio of 2:1 .

Key design elements of the Phase 3 study include:

-

Treatment duration of 96 weeks in the randomized period, followed by 48 weeks in an open-label extension

-

Interim analysis conducted when all subjects complete the first 48-week treatment period

-

Stratification of HBeAg-positive or HBeAg-negative chronic hepatitis B patients by historical antiviral treatment status (untreated or treated)

-

Inclusion criteria requiring specific HBV DNA thresholds (≥ 20,000 IU/ml for HBeAg positive; ≥ 2,000 IU/ml for HBeAg negative)

-

Limitation of compensatory cirrhosis cases to no more than 20% of the study population

The comprehensive Phase 3 program will provide definitive evidence regarding the safety and efficacy profile of pradefovir mesylate for regulatory consideration.

Therapeutic Applications

Primary Indication

Pradefovir mesylate is being developed specifically for the treatment of chronic hepatitis B virus infection . Its liver-targeted mechanism offers potential advantages for this application, as the liver is the primary site of HBV replication .

Patient Population

Clinical trials have included both treatment-naïve and treatment-experienced patients with chronic HBV infection . The inclusion of patients with different HBeAg status (positive and negative) allows for evaluation across the spectrum of chronic hepatitis B disease states .

Advantages Over Existing Treatments

Pradefovir mesylate offers several potential advantages over conventional nucleos(t)ide analogues used in HBV treatment:

Enhanced Efficacy

The Phase 2 clinical data demonstrated superior viral suppression with pradefovir compared to adefovir dipivoxil, with the 30 mg dose achieving a 5.54 log10 reduction in HBV DNA compared to a 4.19 log10 reduction with 10 mg adefovir dipivoxil . This enhanced antiviral activity could potentially lead to improved clinical outcomes, including higher rates of HBeAg seroconversion and HBsAg loss.

Pharmacological Innovation

Pradefovir employs a proprietary HepDirect prodrug technology to achieve higher concentrations of the antiviral compound adefovir in the liver while reducing exposure outside the liver . This innovative approach represents an advancement in targeted drug delivery for hepatic conditions and could potentially serve as a model for other liver-directed therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume